molecular formula C9H13Br B13219793 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B13219793
M. Wt: 201.10 g/mol
InChI Key: MUDWRNMAPPGUIA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is a chemical building block of high interest in advanced chemical and pharmaceutical research. It combines a rigid, three-dimensional bicyclo[2.2.2]octene scaffold with a reactive bromomethyl handle. The defined stereochemistry and limited conformational flexibility of the bicyclic framework make it a valuable template for constructing complex molecular architectures with precise spatial positioning of functional groups . The bromomethyl group serves as a versatile site for further functionalization, readily undergoing nucleophilic substitution reactions to introduce a wide range of moieties at the bridgehead position . This compound is closely related to the saturated 1-(Bromomethyl)bicyclo[2.2.2]octane, which is used to create other important intermediates, such as 1-(Aminomethyl)bicyclo[2.2.2]octane . The bicyclo[2.2.2]octane and octene core is recognized as a "privileged structure" in medicinal chemistry, often serving as a versatile scaffold for developing new therapeutic agents due to its ability to influence a molecule's biological activity and reactivity . Researchers utilize this and similar rigid scaffolds in the design and synthesis of potential bioactive molecules, including protease inhibitors . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13Br

Molecular Weight

201.10 g/mol

IUPAC Name

5-(bromomethyl)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2

InChI Key

MUDWRNMAPPGUIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromomethyl Bicyclo 2.2.2 Oct 2 Ene and Its Precursors

Strategies for Constructing the Bicyclo[2.2.2]oct-2-ene Scaffold

The construction of the bicyclo[2.2.2]oct-2-ene core is the pivotal step in the synthesis of 5-(bromomethyl)bicyclo[2.2.2]oct-2-ene. Various powerful strategies have been developed to assemble this bridged bicyclic system, with the Diels-Alder reaction being the most prominent.

Diels-Alder Cycloaddition Approaches for Bridged Bicyclic Systems

The [4+2] cycloaddition reaction, known as the Diels-Alder reaction, is a cornerstone for the synthesis of six-membered rings and is particularly well-suited for the construction of the bicyclo[2.2.2]oct-2-ene skeleton. wikipedia.orgucalgary.ca This reaction involves the concerted interaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org In the context of this compound synthesis, 1,3-cyclohexadiene (B119728) is the ideal diene.

A direct and efficient route to this compound involves the Diels-Alder reaction between 1,3-cyclohexadiene and a suitable dienophile, such as allyl bromide. This reaction directly installs the bromomethyl group at the desired C5 position of the bicyclic scaffold. The reaction is typically carried out under thermal conditions and proceeds to form the bicyclo[2.2.2]oct-2-ene ring system in a single step.

The Diels-Alder reaction is renowned for its high degree of regio- and stereoselectivity. When unsymmetrical dienes and dienophiles are used, the regioselectivity is governed by the electronic properties of the substituents. researchgate.net In the synthesis of bicyclo[2.2.2]oct-2-ene derivatives, the stereoselectivity is particularly important, often leading to the preferential formation of the endo product due to secondary orbital interactions, a principle known as the Alder-endo rule. For instance, the reaction of 1,3-cyclohexadiene with dienophiles like maleic anhydride (B1165640) or N-phenylmaleimide predominantly yields the endo-adduct. ucalgary.ca

Lewis acid catalysis can be employed to enhance the rate and selectivity of Diels-Alder reactions. Catalysts such as scandium(III) triflate have been shown to be effective in the reaction of 1,3-cyclohexadiene with acrylonitrile, affording the bicyclic adduct in good yield at low temperatures.

DieneDienophileCatalystTemperature (°C)Yield (%)Ref
1,3-CyclohexadieneAcrylonitrileScandium(III) triflate (10 mol%)078
1,3-CyclohexadieneN-phenylmaleimideNone (reflux in ethyl acetate)reflux91 ucalgary.ca

This table presents examples of Diels-Alder reactions to form bicyclo[2.2.2]oct-2-ene derivatives, highlighting the conditions and yields.

A fascinating and powerful extension of the Diels-Alder reaction is the double Diels-Alder reaction, which allows for the rapid construction of complex polycyclic systems. This strategy has been effectively utilized in the synthesis of fused bicyclo[2.2.2]octene derivatives. A common approach involves the use of 2H-pyran-2-ones as dienes in a reaction with a dienophile like maleic anhydride.

The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, involving the extrusion of carbon dioxide, to generate a new cyclohexadiene intermediate. This intermediate then undergoes a second Diels-Alder reaction with another molecule of the dienophile to afford the final fused bicyclo[2.2.2]octene product. This tandem sequence provides a highly efficient route to complex scaffolds from simple starting materials.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of bridged bicyclic systems, offering excellent control over stereochemistry. arkat-usa.orgucla.edu In this approach, the diene and dienophile are tethered within the same molecule. The subsequent cycloaddition leads to the formation of the bicyclo[2.2.2]octane skeleton.

One notable strategy involves the oxidation of 2-alkenylphenols with lead tetraacetate to form 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones. These intermediates can then undergo a bridged-selective IMDA reaction to construct the bicyclo[2.2.2]octane framework. arkat-usa.orgucla.edu The regioselectivity of this intramolecular cycloaddition can be influenced by the nature of the dienophile. arkat-usa.orgucla.edu

Another approach involves the "modified" Wessely oxidation of phenols in the presence of a dienophile. For example, the oxidation of 2,6-dimethylphenol (B121312) with lead tetraacetate in the presence of various acrylic acid derivatives, followed by intramolecular cycloaddition, yields functionalized bicyclo[2.2.2]octenone systems.

Alternative Cycloaddition Pathways for Bicyclo[2.2.2]oct-2-ene Formation

While the Diels-Alder reaction is the most prevalent method, other cycloaddition strategies can also be employed to construct the bicyclo[2.2.2]oct-2-ene core. For instance, Lewis acid-promoted carbohalogenation of cyclic C-4-(3-aryl-prop-2-ynyl)-tethered 2-enols can generate bridged bicyclic compounds, including 5-aryl(halo)methylenebicyclo[2.2.2]oct-2-ene derivatives, in a highly stereoselective manner. psu.edu

Tandem Reactions for Bicyclo[2.2.2]oct-2-ene Core Construction

Tandem reactions, which involve the sequential formation of multiple bonds in a single operation, offer an elegant and efficient approach to complex molecules. A novel one-pot synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones has been developed utilizing a tandem intermolecular Michael addition-intramolecular aldol (B89426) condensation process. ucla.edu This "bridged Robinson annulation" involves the reaction of a ketone with a cyclic enone in the presence of a strong acid to furnish the bicyclic enone product in good yields. ucla.edu This method provides a simpler, multi-step, one-pot alternative to the traditional multi-step approaches that often begin with a Diels-Alder reaction. ucla.edu

Michael Addition-Intramolecular Aldol Condensation Sequences

A powerful and efficient strategy for the construction of the bicyclo[2.2.2]oct-2-ene core involves a tandem intermolecular Michael addition followed by an intramolecular aldol condensation. This approach, often referred to as a bridged Robinson annulation, allows for the one-pot synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones from readily available starting materials. orgoreview.comacs.org

The reaction typically involves the treatment of a ketone with a cyclic enone in the presence of a strong acid, such as trifluoromethanesulfonic acid (triflic acid), in a suitable solvent like dichloromethane. orgoreview.com The process can be carried out under conventional heating or with the use of a microwave reactor. orgoreview.com The versatility of this method is demonstrated by the range of ketones that can be employed, leading to a variety of substituted bicyclo[2.2.2]oct-5-en-2-ones in fair to good yields. orgoreview.com

For instance, the reaction of various ketones with cyclohex-2-en-one has been shown to produce the corresponding bicyclic enones. The yields of these reactions are summarized in the table below.

KetoneProductYield (%)
CyclohexanoneTricyclic enone57
4-MethylcyclohexanoneMethyl-substituted tricyclic enone65 (as a 1.5:1 mixture of diastereomers)
CyclopentanoneTricyclic enone with a five-membered ring45
Butan-2-oneMethyl-substituted bicyclic enone35
Pentan-3-oneEthyl-substituted bicyclic enone30
Pentane-2,4-dioneBicyclic enedione40

Data sourced from a study on the tandem intermolecular Michael addition-intramolecular aldol process. orgoreview.com

The mechanism of this transformation is proposed to proceed through an initial Michael addition of the ketone to the enone, followed by an intramolecular aldol condensation to form the bicyclic framework. Subsequent dehydration then furnishes the final α,β-unsaturated ketone. orgoreview.com

Introduction of the Bromomethyl Moiety onto the Bicyclo[2.2.2]oct-2-ene Framework

The introduction of a bromomethyl group onto the bicyclo[2.2.2]oct-2-ene skeleton can be achieved through several synthetic strategies, including selective bromination of the pre-formed bicyclic system or by the transformation of other functional groups.

Selective Bromination Reactions

Direct bromination at the allylic position of the bicyclo[2.2.2]oct-2-ene is a common approach to introduce the desired functionality. The regioselectivity of this reaction is crucial to obtain the 5-substituted product.

Free-radical bromination offers a direct method for the introduction of a bromine atom at the allylic C-5 position of the bicyclo[2.2.2]oct-2-ene ring system. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like molecular bromine (Br₂). The key to the regioselectivity of this reaction lies in the relative stability of the possible radical intermediates.

The abstraction of a hydrogen atom from the C-5 position of bicyclo[2.2.2]oct-2-ene leads to the formation of a resonance-stabilized allylic radical. This delocalization of the unpaired electron over the C-4, C-5, and C-6 positions significantly lowers the activation energy for the formation of this radical compared to the non-allylic positions. Consequently, the bromine radical will preferentially abstract an allylic hydrogen, leading to the desired 5-bromo-substituted product upon reaction with Br₂.

It is important to maintain a low concentration of Br₂ during the reaction to minimize the competing electrophilic addition of bromine across the double bond, which would result in the formation of a dibromide.

A widely used and effective reagent for allylic bromination is N-bromosuccinimide (NBS). The use of NBS in a non-polar solvent such as carbon tetrachloride (CCl₄), often in the presence of a radical initiator or light, provides a low and constant concentration of molecular bromine, which favors the radical substitution pathway over electrophilic addition.

The reaction of bicyclo[2.2.2]octene with NBS has been investigated, and while skeletal rearrangements can be a significant side reaction, the formation of a mixture of exo- and endo-5-bromobicyclo[2.2.2]oct-2-ene has been reported. The mechanism proceeds via the formation of the same resonance-stabilized allylic radical as in the case of direct radical bromination with Br₂. The subsequent reaction of this radical with Br₂ generated in situ from NBS and trace amounts of HBr affords the desired product.

Functional Group Transformations to Bromomethyl

An alternative to direct bromination is the conversion of a pre-existing functional group at the C-5 position into a bromomethyl group.

This reaction is known to proceed through a radical mechanism. The application of this methodology to a bicyclo[2.2.2]oct-2-ene system bearing a carboxylic acid at the 5-position would be expected to generate the 5-bromobicyclo[2.2.2]oct-2-ene. Further elaboration of this single carbon to a bromomethyl group would require additional synthetic steps. A more direct approach would be the decarboxylative bromination of a suitable bicyclo[2.2.2]oct-2-ene-5-acetic acid derivative.

Asymmetric Synthesis and Chiral Induction in Bicyclo[2.2.2]octene Systems

The generation of enantiomerically pure bicyclo[2.2.2]octene derivatives is a significant challenge in synthetic chemistry. Researchers have developed several strategies to induce chirality and synthesize these compounds as single enantiomers. These methods primarily involve asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions.

A prominent approach is the asymmetric Diels-Alder reaction. This can be achieved by using chiral catalysts or by attaching a chiral auxiliary to the dienophile. For instance, organocatalysis has been successfully employed; diphenylprolinol silyl (B83357) ether can mediate a domino Michael/Michael reaction between an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one derivative to produce highly functionalized, chiral bicyclo[2.2.2]octanone derivatives with excellent diastereo- and enantioselectivity. researchgate.net

Another powerful strategy involves the use of chiral ligands in metal-catalyzed reactions. C2-symmetric bicyclo[2.2.2]octadienes have been designed and synthesized to serve as effective chiral ligands. organic-chemistry.org For example, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) has demonstrated high performance in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, yielding diarylmethylamines with up to 99% enantiomeric excess (ee). organic-chemistry.org Similarly, chiral bicyclooctadienes have been used as ligands for iridium-catalyzed kinetic resolution of allylic carbonates, allowing for the isolation of useful chiral building blocks in high enantiopurity. acs.org

Enzymatic methods offer a green and highly selective alternative for obtaining chiral bicyclo[2.2.2]octenes. The enzymatic kinetic resolution of racemic bicyclo[2.2.2]octene derivatives has been used to separate enantiomers effectively. researchgate.netbeilstein-journals.org For example, porcine lipase (B570770) has been used for the catalyzed transesterification of racemic bicyclo[2.2.2]octan-2-ol, providing access to the optically active alcohol. researchgate.net

Furthermore, chiral starting materials from the "chiral pool" can be elaborated into chiral bicyclo[2.2.2]octene systems. A notable example is the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones from derivatives of carvone, a naturally occurring chiral monoterpene. rsc.org This method utilizes an intramolecular alkylation of a dienolate to construct the bicyclic core, transferring the chirality from the starting material to the product. rsc.org

Summary of Asymmetric Synthesis Methodologies for Bicyclo[2.2.2]octene Systems
MethodologyCatalyst/ReagentSubstrate TypeKey TransformationEnantioselectivity (ee)Reference
OrganocatalysisDiphenylprolinol silyl etherα,β-Unsaturated aldehyde & Cyclohex-2-en-1-oneDomino Michael/Michael ReactionExcellent researchgate.net
Metal Catalysis[Rh(acac)(C₂H₄)₂] / Ph-bod*N-Tosylarylimines & ArylboroxinesAsymmetric ArylationUp to 99% organic-chemistry.org
Metal Catalysis[IrCl(COE)₂]₂ / Chiral [2.2.2]-bicyclooctadieneAllylic carbonatesKinetic ResolutionUp to 98% acs.org
Enzymatic ResolutionPorcine Lipase(±)-Bicyclo[2.2.2]octan-2-olTransesterificationHigh researchgate.net
Chiral Pool Synthesis9-Bromocarvone derivativesBromo enonesIntramolecular AlkylationHigh (based on chiral starting material) rsc.org

Optimization of Synthetic Pathways and Process Intensification

Efficiency in the synthesis of this compound and its precursors is critical for practical applications. Optimization focuses on improving reaction yields, reducing reaction times, simplifying purification processes, and developing more sustainable procedures. Process intensification involves developing novel equipment and techniques to achieve these goals.

The Diels-Alder reaction, central to forming the bicyclo[2.2.2]octene skeleton, is a primary target for optimization. arkat-usa.org Traditional methods often require prolonged heating in high-boiling solvents like tetralin or decalin. arkat-usa.orgnih.gov A significant advancement has been the application of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the double cycloaddition of maleimides to 2H-pyran-2-ones, a key step in forming fused bicyclo[2.2.2]octene systems. researchgate.net In some cases, reactions can be performed under neat (solvent-free) conditions, which simplifies work-up and reduces chemical waste. arkat-usa.org

The choice of catalyst and reaction conditions is paramount for optimization. For instance, in the synthesis of bicyclo[2.2.2]diazaoctane cores, extensive optimization of the base and solvent was required to control the stereochemical outcome of a key intramolecular SN2′ cyclization. nih.gov Changing the solvent from DMF to benzene (B151609) completely reversed the diastereoselectivity, highlighting the profound impact of reaction parameters on the synthetic pathway. nih.gov The development of novel catalytic systems, such as transition metal catalysts for the oxidation of 1,4-dimethylene cyclohexane, provides simplified and potentially more commercially viable routes to oxo-substituted bicyclo[2.2.2]octane species that can be further derivatized. google.com

Comparison of Reaction Conditions for Bicyclo[2.2.2]octene Synthesis
Reaction TypeConventional ConditionsOptimized/Intensified ConditionsAdvantage of OptimizationReference
Diels-Alder (2H-Pyran-2-ones + Maleic Anhydride)Refluxing tetralin, >8 hoursMicrowave irradiation, neat or with minimal butan-1-olReduced reaction time, improved conversion, greener conditions arkat-usa.orgresearchgate.net
Intramolecular Cyclization (Bicyclo[2.2.2]diazaoctane core)NaH in DMF at RT (2:1 dr)NaH in hot benzene (3:97 dr)Complete reversal and control of diastereoselectivity nih.gov
Fused Bicyclo[2.2.2]octene SynthesisStepwise reactions with purificationOne-pot, multicomponent reaction of aldehydes, anhydrides, and dienophilesIncreased efficiency, reduced waste, simplified procedure nih.gov
Propellane SynthesisMulti-step classical synthesisSequential Diels-Alder, C-allylation, and Ring-Closing Metathesis (RCM)Streamlined pathway to complex structures rsc.org

Reactivity and Mechanistic Investigations of 5 Bromomethyl Bicyclo 2.2.2 Oct 2 Ene

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the C5 position of the bicyclo[2.2.2]oct-2-ene skeleton exhibits reactivity characteristic of a primary alkyl halide. However, its placement on a bulky and rigid bicyclic framework introduces unique steric and electronic effects that influence the pathways of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

The substitution of the bromine atom in 5-(bromomethyl)bicyclo[2.2.2]oct-2-ene by a nucleophile can theoretically proceed through either an SN1 or SN2 mechanism. The structure of the substrate, being a primary halide, would typically favor an SN2 pathway. However, the steric hindrance imposed by the bicyclic cage can impede the backside attack required for a concerted SN2 reaction. This steric hindrance is a hallmark of neopentyl-like systems, which are known to be exceptionally unreactive in SN2 reactions. For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in a typical SN2 reaction. masterorganicchemistry.com

Conversely, the formation of a primary carbocation required for an SN1 mechanism is generally unfavorable. While the bicyclo[2.2.2]octane system is relatively strain-free, the carbocation at the bridgehead position is destabilized due to the inability to achieve a planar geometry, a phenomenon explained by Bredt's rule. acs.org Although the bromomethyl group is not directly at the bridgehead, the resulting primary carbocation would be highly unstable. However, rearrangement to a more stable secondary or tertiary carbocation within the bicyclic system is a possibility, which could favor an SN1 pathway under solvolytic conditions. Studies on the solvolysis of related bicyclic systems, such as 1-bromobicyclo[2.2.2]octane, have shown that bridgehead carbocations are accessible in more flexible structures, influencing reaction rates. acs.org

Detailed kinetic studies and product analyses for the nucleophilic substitution of this compound are not extensively documented in the literature, making a definitive assignment of the operative mechanism under various conditions challenging without further experimental data.

FactorSN1 PathwaySN2 PathwayImplication for this compound
SubstrateFavored by tertiary > secondary >> primaryFavored by primary > secondary >> tertiaryPrimary halide structure favors SN2, but neopentyl-like steric hindrance disfavors it.
Carbocation StabilityRequires a stable carbocationNo carbocation formedFormation of a primary carbocation is highly unfavorable. Rearrangement is possible but not guaranteed.
NucleophileFavored by weak nucleophilesFavored by strong nucleophilesReaction outcome would be highly dependent on the nature of the nucleophile.
SolventFavored by polar protic solventsFavored by polar aprotic solventsSolvent choice would be critical in directing the reaction pathway.

Elimination Reactions (E1/E2)

Elimination reactions of this compound would involve the removal of HBr to form a new double bond. The mechanism can be either E1, proceeding through a carbocation intermediate, or E2, a concerted process requiring a specific anti-periplanar arrangement of a β-hydrogen and the leaving group.

The E1 pathway would face the same challenge as the SN1 reaction: the formation of an unstable primary carbocation. Rearrangement could potentially lead to an elimination product, but this pathway is generally not favored for primary halides unless strongly ionizing conditions are employed.

The E2 mechanism is highly dependent on the stereochemical relationship between a proton on an adjacent carbon (β-hydrogen) and the leaving group. For the bromomethyl group, β-hydrogens are located on the C5 of the bicyclic ring and potentially on an adjacent carbon if a rearrangement occurs. The rigid nature of the bicyclo[2.2.2]octane skeleton locks the substituents into specific spatial orientations. Achieving the required 180° dihedral angle for an anti-periplanar E2 elimination can be challenging in such constrained systems. The use of a strong, bulky base would typically favor elimination over substitution. However, the steric hindrance around the bromomethyl group might also hinder the approach of the base.

FactorE1 PathwayE2 PathwayImplication for this compound
SubstrateFavored by tertiary > secondaryFavored by tertiary > secondary > primaryPrimary halide structure is not ideal for either pathway without contributing factors.
BaseFavored by weak basesFavored by strong, bulky basesA strong, sterically hindered base would be necessary to promote E2.
StereochemistryNo specific requirementRequires anti-periplanar arrangementThe rigid bicyclic structure may disfavor the required geometry for E2.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with magnesium metal in an ether solvent would be expected to form the corresponding Grignard reagent, (bicyclo[2.2.2]oct-2-en-5-yl)methylmagnesium bromide. The formation of Grignard reagents from primary alkyl halides is a well-established process. The presence of the alkene moiety within the molecule does not typically interfere with the formation of the Grignard reagent, provided that the reaction conditions are carefully controlled to prevent side reactions. This organometallic reagent would be a valuable intermediate, providing a nucleophilic carbon that can participate in a variety of carbon-carbon bond-forming reactions. For example, it could react with aldehydes, ketones, or esters to introduce the bicyclo[2.2.2]octane moiety into more complex structures.

Reactivity of the Bicyclo[2.2.2]oct-2-ene Alkene Moiety

The double bond in the bicyclo[2.2.2]oct-2-ene system is a site of reactivity for electrophilic additions and cycloaddition reactions. The rigid, boat-like conformation of the six-membered rings influences the stereoselectivity of these reactions.

Electrophilic Addition Reactions

The alkene in this compound can undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). The mechanism typically involves the formation of a carbocation intermediate. The addition of an electrophile to the double bond will generate a carbocation at one of the olefinic carbons. The regioselectivity of the addition is governed by the stability of the resulting carbocation (Markovnikov's rule). In the case of the bicyclo[2.2.2]octene system, the carbocation formed would be at a secondary carbon. The subsequent attack of the nucleophile can occur from either the syn or anti face of the bicyclic system, leading to a mixture of stereoisomers. The facial selectivity is often influenced by steric hindrance from the bicyclic framework itself and any substituents present. For instance, electrophilic addition to substituted norbornenes, a related bicyclic system, often shows a preference for attack from the less hindered exo face.

Cycloaddition Reactions (e.g., [2+2], [4+2])

The alkene moiety of this compound can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The bicyclo[2.2.2]octene double bond is somewhat sterically hindered, which can affect its reactivity as a dienophile. However, these systems are known to participate in Diels-Alder reactions, particularly with reactive dienes. The stereochemistry of the resulting adduct is dictated by the endo rule, which favors the formation of the product where the substituents of the dienophile are oriented towards the newly formed double bond in the transition state. Bicyclo[2.2.2]octene derivatives have been used in the synthesis of complex polycyclic systems via Diels-Alder chemistry. arkat-usa.orgnih.govrsc.org

Photochemical [2+2] cycloadditions are another class of reactions that the alkene moiety can undergo. These reactions typically involve the irradiation of the alkene in the presence of another alkene or a carbonyl group, leading to the formation of a cyclobutane (B1203170) ring. The rigid nature of the bicyclo[2.2.2]octene framework can be exploited to control the stereochemical outcome of such cycloadditions, making them useful in the synthesis of caged compounds and other sterically congested molecules. Transition metal-catalyzed [2+2] cycloadditions between bicyclic alkenes and alkynes also provide an efficient route to constructing cyclobutene (B1205218) rings fused to the bicyclic system. researchgate.netresearchgate.net

Reaction TypeReactantKey FeaturesPotential Products
[4+2] Cycloaddition (Diels-Alder)Conjugated dieneTypically requires thermal conditions; stereospecific; follows the endo rule.Polycyclic adducts with a new six-membered ring.
[2+2] PhotocycloadditionAlkene or carbonyl compoundRequires photochemical activation; can lead to complex cage structures.Fused cyclobutane or oxetane (B1205548) rings.
Transition Metal-Catalyzed [2+2] CycloadditionAlkyneMediated by transition metal complexes (e.g., Co, Ni, Ru); forms cyclobutene rings.Fused cyclobutene rings.

Hydrogenation and Reduction Strategies

The chemical structure of this compound offers two primary sites for reduction: the carbon-carbon double bond and the carbon-bromine bond. The selective reduction of one site over the other can be achieved by careful selection of reagents and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation of the alkene functionality in bicyclo[2.2.2]octene systems is a well-established transformation. Typically, this is achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. For this compound, catalytic hydrogenation is expected to saturate the double bond to yield 5-(bromomethyl)bicyclo[2.2.2]octane. The reaction is generally stereoselective, with hydrogen adding to the less sterically hindered face of the double bond. However, in the case of the bicyclo[2.2.2]octene system, both faces of the double bond are similarly accessible, leading to a mixture of syn and anti addition products, although the exo face is often slightly more accessible.

It is important to note that under more forcing conditions (higher pressure and temperature), or with certain catalysts like palladium, hydrogenolysis of the carbon-bromine bond can occur, leading to the formation of 5-methylbicyclo[2.2.2]octane.

Chemical Reduction: The bromomethyl group can be selectively reduced to a methyl group using various reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This powerful reducing agent readily displaces the bromide with a hydride ion. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ can also reduce other functional groups, but it is generally unreactive towards isolated carbon-carbon double bonds, making it a suitable choice for the selective reduction of the C-Br bond in this compound to afford 5-methylbicyclo[2.2.2]oct-2-ene.

Other reducing agents, such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can also be employed for the dehalogenation of the bromomethyl group via a free-radical mechanism.

Transformation Reagent and Conditions Major Product
Hydrogenation of AlkeneH₂, Pd/C, Ethanol, rt5-(Bromomethyl)bicyclo[2.2.2]octane
Reduction of Alkyl HalideLiAlH₄, THF, 0 °C to rt5-Methylbicyclo[2.2.2]oct-2-ene
Reductive DehalogenationBu₃SnH, AIBN, Toluene, reflux5-Methylbicyclo[2.2.2]oct-2-ene
Full ReductionH₂, Pd/C, high pressure/temp.5-Methylbicyclo[2.2.2]octane

Olefin Functionalization and Derivatization

The double bond in this compound is a key site for a variety of functionalization reactions, allowing for the introduction of new atoms and functional groups.

Epoxidation: Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. The stereochemistry of the epoxidation of bicyclo[2.2.2]octene systems is influenced by steric factors. For the parent bicyclo[2.2.2]octene, attack of the reagent can occur from either the syn or anti face relative to the ethano bridges, often leading to a mixture of stereoisomers. In the case of this compound, the bromomethyl substituent at the C5 position is expected to exert a steric influence, potentially directing the epoxidation to the face opposite the substituent, leading to a predominance of the anti-epoxide. Computational studies on the epoxidation of substituted norbornenes, a related bicyclic system, have shown that substituents can significantly influence the facial selectivity of the reaction through steric repulsion. dnu.dp.ua

Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. These reactions typically proceed via a syn-addition mechanism. As with epoxidation, the stereochemical outcome is governed by the steric environment of the double bond. Dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes with osmium tetroxide has been shown to occur selectively on the face anti to the peroxide bridge due to steric and electronic repulsion. adelaide.edu.auacs.org A similar directing effect would be anticipated from the bromomethyl group in this compound, favoring the formation of the diol where the hydroxyl groups are added to the face opposite the substituent.

Reaction Reagent Expected Major Product Stereochemistry
Epoxidationm-CPBA5-(Bromomethyl)-2,3-epoxybicyclo[2.2.2]octanePredominantly anti to the bromomethyl group
Dihydroxylation1. OsO₄, 2. NaHSO₃5-(Bromomethyl)bicyclo[2.2.2]octane-2,3-diolsyn-diol, predominantly anti to the bromomethyl group

Skeletal Rearrangements and Transannular Reactions

The rigid bicyclo[2.2.2]octane skeleton is prone to fascinating skeletal rearrangements, particularly when carbocationic intermediates are involved.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.org This rearrangement is driven by the formation of a more stable carbocation. In the context of this compound, a carbocation can be generated at the C5 or C6 position through various reactions, such as solvolysis of the corresponding tosylate or protonation of the double bond.

For instance, if a carbocation is formed at C6, a Wagner-Meerwein rearrangement could occur through the migration of one of the bridgehead carbons (C1 or C4) or the adjacent methylene (B1212753) group (C5). This would lead to a rearrangement of the bicyclo[2.2.2]octane skeleton to a more strained but potentially more stable bicyclo[3.2.1]octane system. The driving force for such rearrangements is often the relief of torsional strain and the formation of a more substituted (and thus more stable) carbocation.

The bromomethyl substituent at C5 could influence the rearrangement in several ways. Electronically, the inductive effect of the bromine atom could destabilize a nearby carbocation. Sterically, it could influence the preferred conformation of the carbocation intermediate, thereby affecting which group is best aligned for migration. Neighboring group participation by the bromine atom is also a possibility, where the lone pairs on the bromine could stabilize a developing positive charge, potentially leading to the formation of a bridged bromonium ion intermediate and influencing the reaction's stereochemical outcome. wikipedia.org

The rigid, bridged structure of the bicyclo[2.2.2]octane system imposes significant geometric constraints on the molecule. This rigidity plays a crucial role in determining the feasibility and outcome of various reactions. For instance, the alignment of orbitals required for certain pericyclic reactions or the backside attack in an Sₙ2 reaction can be hindered.

In the context of carbocationic rearrangements, the bridged structure ensures that the migrating group and the carbocationic center are held in a fixed spatial relationship. This pre-organization can facilitate rearrangements that might be less favorable in more flexible acyclic systems.

Transannular reactions, where a bond is formed between non-adjacent atoms across the ring system, are also a possibility in bicyclo[2.2.2]octane derivatives. For example, a psu.edunih.gov intramolecular hydride shift has been observed in a conformationally constrained bicyclo[2.2.2]octane framework, leading to the transfer of a hydride from C6 to a carbocation at C2. psu.edursc.org Such a process could be envisioned for a carbocationic intermediate derived from this compound, where a hydride from one of the ethano bridges migrates to a carbocationic center.

Mechanistic Studies of Key Transformations

A deeper understanding of the reactivity of this compound requires an examination of the transition states and mechanisms of its key reactions.

Epoxidation: Computational studies on the epoxidation of alkenes with peroxy acids have shown that the reaction proceeds through a "butterfly" transition state. wayne.edu The peroxy acid approaches the double bond, and the oxygen atom is transferred in a concerted fashion. For substituted bicyclo[2.2.2]octenes, the energy of the transition state will be influenced by steric interactions between the substituent and the incoming peroxy acid. A transition state where the bulky bromomethyl group is further away from the peroxy acid would be lower in energy, thus favoring the formation of the anti-epoxide. dnu.dp.ua

Wagner-Meerwein Rearrangement: The transition state for a Wagner-Meerwein rearrangement involves a three-center, two-electron bond where the migrating group is partially bonded to both the origin and destination carbons. The stability of this transition state is crucial in determining the rate of the rearrangement. The geometry of the bicyclo[2.2.2]octane framework can pre-organize the molecule in a way that lowers the activation energy for the rearrangement. Quantum chemical calculations on carbocation intermediates in terpene biosynthesis have shown that complex rearrangements can occur to avoid the formation of less stable secondary carbocations. acs.org Similar computational approaches could elucidate the preferred rearrangement pathways for carbocations derived from this compound.

Reactive Intermediates Elucidation

The elucidation of reactive intermediates is crucial for understanding the mechanistic pathways of reactions involving this compound. The structure of this compound, featuring a primary bromide adjacent to a bicyclic framework and a proximate double bond, suggests the potential for the formation of both carbocationic and radical intermediates, depending on the reaction conditions. The elucidation of these transient species often relies on a combination of kinetic studies, product analysis, and computational modeling, as direct observation can be challenging.

Carbocationic Intermediates and Neighboring Group Participation

In solvolytic reactions, the departure of the bromide leaving group from this compound is expected to be significantly influenced by the presence of the C2-C3 double bond. This leads to the concept of neighboring group participation (NGP), where the π-electrons of the double bond assist in the ionization step. wpmucdn.comresearchgate.netdalalinstitute.com This participation results in the formation of a stabilized, non-classical carbocation.

The anchimeric assistance provided by the double bond accelerates the rate of solvolysis compared to a saturated analogue. This rate enhancement is a key indicator of NGP. The resulting intermediate is not a simple primary carbocation, which would be highly unstable, but rather a delocalized cationic species. This non-classical ion can be depicted as a hybrid of resonance structures, involving a cyclopropylcarbinyl-like character.

Attack by a nucleophile on this delocalized cation can occur at multiple sites, leading to a mixture of products. The distribution of these products provides valuable insight into the structure and charge distribution of the intermediate carbocation. For instance, in a related bicyclic system, the acetolysis of 2-(3-methylcyclopent-3-enyl)ethyl nosylate, which also involves double bond participation, yields rearranged bicyclic products, confirming the formation of a non-classical carbocation. researchgate.net While specific product studies for the solvolysis of this compound are not extensively documented in the literature, the principles of NGP strongly suggest a similar pathway.

Table 1: Expected Products from Solvolysis via a Non-Classical Carbocation Intermediate

Product TypeProposed StructureMechanistic Implication
Direct Substitution (retained stereochemistry)5-(Hydroxymethyl)bicyclo[2.2.2]oct-2-ene (in water)Nucleophilic attack at the original carbon atom, with stereochemistry influenced by the bridged intermediate.
Rearranged ProductBicyclo[3.2.1]oct-6-en-2-yl-methanolNucleophilic attack on a rearranged carbocation, indicating the delocalized nature of the intermediate.

Computational studies on similar bicyclic systems have been employed to model the structure and stability of such non-classical carbocations, providing theoretical support for their existence and role in the reaction mechanism. dalalinstitute.com

Radical Intermediates and Rearrangements

Under free-radical conditions, for example, in the presence of a radical initiator and a hydrogen or halogen atom donor, this compound can form a primary radical at the methylene group. The fate of this radical intermediate is influenced by the rigid bicyclic framework and the presence of the double bond.

One likely pathway for this radical is intramolecular cyclization. The radical can add to the internal double bond, leading to the formation of a tricyclic radical. This type of radical cyclization is a common reaction for unsaturated radicals and is often highly regioselective. The subsequent reaction of this tricyclic radical, such as abstraction of a hydrogen or halogen atom, would yield a stable tricyclic product. Studies on similar unsaturated bicyclic systems have demonstrated the facility of such transannular cyclizations. rsc.orgnih.gov

Another potential fate of the initial radical is rearrangement. While less common for primary radicals than for carbocations, rearrangements can occur, especially in strained systems. However, in the bicyclo[2.2.2]octene framework, radical cyclization is generally considered a more favorable pathway.

The elucidation of these radical intermediates can be pursued through techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can directly observe and characterize radical species. Chemical trapping experiments, where a radical trap is used to intercept the intermediate, can also provide evidence for the formation and structure of the radical species.

Table 2: Potential Fates of the 5-(Bicyclo[2.2.2]oct-2-en-5-yl)methyl Radical

Reaction PathwayIntermediate/Product StructureKey Features
Intramolecular CyclizationTricyclo[3.2.1.02,7]octan-3-yl methyl radicalFormation of a new five-membered ring.
Hydrogen Abstraction (direct)5-Methylbicyclo[2.2.2]oct-2-eneDirect quenching of the initial radical.
Halogen Abstraction5-(Dihalomethyl)bicyclo[2.2.2]oct-2-eneReaction with a halogen source.

Derivatization and Advanced Functionalization of 5 Bromomethyl Bicyclo 2.2.2 Oct 2 Ene

Synthesis of Complex Bicyclo[2.2.2]octene Architectures

The strategic functionalization of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene serves as a cornerstone for creating novel and intricate molecular designs. By targeting its primary reactive centers—the bromomethyl group and the alkene—chemists can introduce a wide array of functionalities and build upon the bicyclic core.

The bromomethyl group is a prime site for nucleophilic substitution, typically proceeding through an SN2 mechanism. This allows for the direct and efficient conversion of the bromide to a vast range of other functional groups. The steric accessibility of this primary bromide facilitates reactions with a variety of nucleophiles. For instance, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding alcohol or ether. The use of sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, reaction with sodium azide (B81097) produces an azidomethyl derivative, a precursor for amines via reduction or for triazoles via cycloaddition reactions. acs.org The utility of bromomethyl compounds in alkylation reactions is a well-established principle in organic synthesis. acs.org

Table 1: Representative Nucleophilic Substitutions of the Bromomethyl Group
NucleophileReagent ExampleResulting Functional GroupProduct Name Example
HydroxideNaOH (aq)Alcohol (-CH₂OH)Bicyclo[2.2.2]oct-2-en-5-ylmethanol
CyanideNaCNNitrile (-CH₂CN)2-(Bicyclo[2.2.2]oct-2-en-5-yl)acetonitrile
AzideNaN₃Azide (-CH₂N₃)5-(Azidomethyl)bicyclo[2.2.2]oct-2-ene
CarboxylateRCOONaEster (-CH₂OCOR)Bicyclo[2.2.2]oct-2-en-5-ylmethyl acetate
AlkoxideRONaEther (-CH₂OR)5-(Methoxymethyl)bicyclo[2.2.2]oct-2-ene

The carbon-carbon double bond within the bicyclo[2.2.2]octene ring offers a second site for functionalization through various addition reactions. Catalytic hydrogenation can selectively saturate the double bond to yield the corresponding 5-(bromomethyl)bicyclo[2.2.2]octane. google.com

Oxidative transformations introduce oxygen-containing functionalities. Epoxidation, typically with peroxy acids like m-CPBA, results in the formation of an epoxide ring. pleiades.online Subsequent acid-catalyzed hydrolysis of the epoxide provides an anti-dihydroxylated product. libretexts.org Alternatively, direct syn-dihydroxylation can be achieved using reagents such as osmium tetroxide or cold, alkaline potassium permanganate (B83412), yielding a vicinal diol. libretexts.org The alkene can also undergo halogenation reactions with agents like bromine (Br₂) to form a dibromo-adduct. sci-hub.se

Table 2: Common Addition Reactions at the Alkene Site
Reaction TypeReagent(s)Functional Group AddedStereochemistry
HydrogenationH₂, Pd/CAlkane (C-C)Syn addition
Epoxidationm-CPBAEpoxideExo facial selectivity
Syn-Dihydroxylation1. OsO₄, 2. NaHSO₃Vicinal DiolSyn addition, Exo selectivity
Anti-Dihydroxylation1. m-CPBA, 2. H₃O⁺Vicinal DiolAnti addition
HalogenationBr₂Vicinal DibromideAnti addition

Direct functionalization of the saturated hydrocarbon backbone of the bicyclo[2.2.2]octene core is chemically challenging due to the inert nature of the C-H bonds. Therefore, the introduction of additional functionalities onto the bicyclic core is most effectively accomplished during the synthesis of the ring system itself. The Diels-Alder reaction, which is the primary method for constructing the bicyclo[2.2.2]octene skeleton, allows for the use of substituted dienes or dienophiles. nih.govucla.eduarkat-usa.org By choosing appropriately functionalized precursors, one can strategically place substituents at various positions on the final bicyclic product. This approach provides a powerful and predictable means of creating complex, multi-functionalized bicyclo[2.2.2]octene architectures that would be difficult to access through derivatization of the parent scaffold. nih.gov Some complex transformations can also lead to rearrangements of the core itself, resulting in different but related bicyclic systems. researchgate.netnih.gov

Stereochemical Control in Derivatization Reactions

The rigid, three-dimensional structure of the bicyclo[2.2.2]octene scaffold imposes significant stereochemical constraints on its reactions. This inherent structural bias is a critical factor in controlling the stereochemical outcome of derivatization reactions.

The formation of the bicyclic system via the Diels-Alder reaction often establishes a defined stereochemistry, with a clear distinction between the more sterically hindered concave (endo) face and the more accessible convex (exo) face. researchgate.net Consequently, reactions involving the alkene, such as epoxidation or hydroboration, predominantly occur from the exo face to avoid steric clash with the rest of the bicyclic framework. pleiades.online

Furthermore, in substituted bicyclo[2.2.2]octenone derivatives, facial selectivity in nucleophilic additions to the carbonyl group is heavily influenced by the substituents on the bicyclic frame. nih.gov The approach of the nucleophile can be directed to either the syn or anti face relative to other parts of the molecule. Studies have shown that the diastereoselectivity of such additions can be controlled, and in some cases reversed, by the choice of reagents, particularly through the use of different Lewis acids which can coordinate to the carbonyl oxygen and alter the steric and electronic environment of the reaction center. acs.orgnih.gov This level of control is crucial for the asymmetric synthesis of complex chiral molecules. researchgate.net

Table 3: Factors Influencing Stereochemical Outcome in Bicyclo[2.2.2]octene Derivatization
Reaction TypeControlling FactorObserved SelectivityRationale
Addition to AlkeneInherent scaffold shapePredominantly Exo attackSteric hindrance on the endo face from the opposing ethano bridge. pleiades.online
Nucleophilic Addition to Carbonyl (on core)Substituents on the coreSyn or Anti attackSteric bulk of existing substituents directs the incoming nucleophile. nih.gov
Nucleophilic Addition to Carbonyl (on core)Lewis Acid CatalystCan alter Syn/Anti ratioCoordination of the Lewis acid can change the effective steric environment of the carbonyl group. acs.orgnih.gov

Multi-component Reactions Incorporating the Bicyclo[2.2.2]oct-2-ene Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. The direct use of this compound as a reactant in well-known MCRs is not extensively documented in the literature.

However, the functional handles present in the molecule provide clear avenues for its potential incorporation into such processes. The primary alkyl bromide can be readily converted into other functionalities that are commonly used in MCRs. For example:

Conversion of the bromomethyl group to an aldehyde (via oxidation of the corresponding alcohol) would allow the scaffold to participate in Passerini and Ugi reactions.

Transformation into a primary amine (e.g., via azide reduction) would also enable its use in the Ugi reaction.

Conversion to an isocyanide would provide another key component for Ugi and related MCRs.

By employing these two-step sequences (functional group transformation followed by MCR), the rigid and sterically defined bicyclo[2.2.2]oct-2-ene scaffold could be incorporated into diverse molecular libraries, offering a powerful tool for drug discovery and materials science.

Advanced Spectroscopic and Structural Elucidation of 5 Bromomethyl Bicyclo 2.2.2 Oct 2 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene. The rigid nature of the bicyclic system results in well-defined chemical shifts and coupling constants, allowing for a thorough analysis of its constitution and stereochemistry.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on the known data for the parent bicyclo[2.2.2]oct-2-ene and the well-established substituent effects of the bromomethyl group.

¹H NMR: The proton spectrum is expected to be complex due to multiple overlapping signals from the aliphatic bridge protons.

Olefinic Protons (H2, H3): These protons on the double bond would appear in the downfield region, typically around 6.0-6.5 ppm, as a multiplet.

Bridgehead Protons (H1, H4): These protons are located at the junction of the three rings and would resonate around 2.5-3.0 ppm.

Bromomethyl Protons (-CH₂Br): The methylene (B1212753) protons adjacent to the bromine atom are expected to be diastereotopic and would appear as a doublet of doublets (or an AB quartet) in the range of 3.3-3.6 ppm due to the deshielding effect of the bromine.

Aliphatic Protons (H5, H6, H7, H8): The remaining methylene and methine protons of the bicyclic core would produce a complex set of multiplets in the upfield region, typically between 1.2 and 2.2 ppm.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments.

Olefinic Carbons (C2, C3): These carbons would have chemical shifts in the range of 130-135 ppm.

Bridgehead Carbons (C1, C4): Expected to appear around 30-35 ppm.

Bromomethyl Carbon (-CH₂Br): This carbon is significantly deshielded by the bromine and would resonate around 35-40 ppm.

Substituted Carbon (C5): The carbon bearing the bromomethyl group would be found in the 40-45 ppm range.

Aliphatic Carbons (C6, C7, C8): These saturated carbons of the bridges would appear in the upfield region of 25-35 ppm.

The following table provides predicted chemical shifts for this compound.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1, 4 (Bridgehead)~2.6~32Bridgehead methine
2, 3 (Olefinic)~6.2~133Alkene C-H
5~2.1~42Methine bearing the substituent
CH₂Br~3.4~38Bromomethyl group
6, 7, 8 (Bridge)1.2 - 1.925 - 33Methylene bridge protons and carbons

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the molecule's conformation and relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons. For this compound, COSY would show correlations between:

The olefinic protons (H2/H3) and the adjacent bridgehead proton (H1/H4).

The bridgehead protons (H1/H4) and the protons on the adjacent bridges.

The H5 proton and the protons of the bromomethyl group, as well as the adjacent H6 protons.

Intra-bridge geminal and vicinal couplings of the methylene protons (H7/H8).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies through-space correlations, providing information about the spatial proximity of protons. In the rigid bicyclo[2.2.2]octene framework, NOESY is particularly useful for stereochemical assignments. Key expected NOE correlations would include:

Correlations between protons on the same face of the molecule. For an exo-bromomethyl group, NOEs would be expected between the H5 proton and the syn protons of the C7/C8 bridges.

NOEs between the bridgehead protons and nearby bridge protons.

The stereochemistry at C5 (exo vs. endo orientation of the bromomethyl group) can be definitively established using advanced NMR methods. The magnitude of the vicinal coupling constants (³JHH) obtained from high-resolution 1D or 2D spectra can be indicative of the dihedral angle, as described by the Karplus equation. For bicyclo[2.2.2]octene derivatives, coupling constants for symmetric (exo,exo) structures are typically in the range of 8.0–8.6 Hz. nih.gov A detailed analysis of the coupling constants between H5 and the adjacent H6 protons would provide strong evidence for the substituent's orientation. Furthermore, NOESY experiments, as mentioned above, provide a direct method for determining the relative stereochemistry by observing which protons are close in space.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely induce several characteristic fragmentation pathways.

The mass spectrum would exhibit a distinctive molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 200 and 202, respectively.

Key fragmentation pathways would include:

Loss of a Bromine Radical: Cleavage of the C-Br bond is a common pathway for alkyl halides, leading to the formation of a stable carbocation. This would result in a fragment ion at m/z 121. [C₉H₁₃Br]⁺• → [C₉H₁₃]⁺ + Br•

Loss of the Bromomethyl Radical: Alpha-cleavage next to the bicyclic system can result in the loss of the •CH₂Br radical, forming a cation at m/z 107. [C₉H₁₃Br]⁺• → [C₈H₁₁]⁺ + •CH₂Br

Retro-Diels-Alder Reaction: A characteristic fragmentation for bicyclo[2.2.2]octene systems is the retro-Diels-Alder reaction, which would lead to the cleavage of the molecule into two smaller fragments. aip.orgresearchgate.net For the molecular ion, this would involve the loss of ethene (C₂H₄) to produce a radical cation of a substituted cyclohexadiene at m/z 172/174. [C₉H₁₃Br]⁺• → [C₇H₉Br]⁺• + C₂H₄

Loss of HBr: Elimination of hydrogen bromide from the molecular ion could also occur, yielding a radical cation at m/z 120.

m/zProposed FragmentFragmentation Pathway
200/202[C₉H₁₃Br]⁺•Molecular Ion (M⁺•)
121[C₉H₁₃]⁺M⁺• - •Br
107[C₈H₁₁]⁺M⁺• - •CH₂Br
172/174[C₇H₉Br]⁺•Retro-Diels-Alder (Loss of C₂H₄)
79/81[Br]⁺Bromine ion

X-ray Crystallography for Solid-State Structural Determination

The bicyclo[2.2.2]octene core is a highly rigid and symmetrical framework. The three two-carbon bridges would enforce a boat-like conformation on each of the six-membered rings. The C-C single bond lengths within the framework are expected to be in the typical range of 1.53-1.55 Å, while the C=C double bond would be approximately 1.34 Å. The internal C-C-C bond angles are slightly distorted from the ideal tetrahedral angle of 109.5° due to ring strain.

X-ray analysis would definitively establish the exo or endo stereochemistry of the bromomethyl substituent at the C5 position. It would also reveal the conformation of the C-C-C-Br dihedral angle and any intermolecular interactions, such as halogen bonding or C-H···Br contacts, that might influence the crystal packing. In some crystalline bicyclo[2.2.2]octane derivatives, disorder in the bicyclic fragment has been observed due to mismatches between molecular and lattice symmetries. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a molecular fingerprint and are useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its functional groups.

=C-H Stretch: The stretching of the C-H bonds on the double bond would appear as a sharp band just above 3000 cm⁻¹, typically in the 3020-3080 cm⁻¹ region.

C-H Stretch (aliphatic): The stretching vibrations of the C-H bonds in the saturated bicyclic framework would be observed as strong absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretch: The carbon-carbon double bond stretch is expected to give a medium-intensity band around 1640-1660 cm⁻¹. In bicyclic systems, this peak can sometimes be weak.

CH₂ Scissoring: The bending vibration of the methylene groups in the bridges would appear around 1450-1470 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is a key diagnostic peak and is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds.

C=C Stretch: The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum around 1640-1660 cm⁻¹.

C-H Stretches: Both olefinic and aliphatic C-H stretching modes are also visible in the Raman spectrum.

Skeletal Vibrations: The symmetric breathing and deformation modes of the bicyclic cage would be observable in the low-frequency region of the Raman spectrum.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Olefinic C-H Stretch3020-30803020-3080Medium
Aliphatic C-H Stretch2850-29602850-2960Strong
C=C Stretch1640-16601640-1660Medium (IR), Strong (Raman)
CH₂ Scissoring1450-14701450-1470Medium
C-Br Stretch500-650500-650Strong

Advanced Luminescence and Photophysical Characterization of this compound Derivatives

While this compound itself is not recognized for intrinsic luminescence, its rigid bicyclic framework serves as an exceptional scaffold for the synthesis of derivatives with significant photophysical and luminescent properties. The bicyclo[2.2.2]octene unit is frequently employed as a non-conjugated, stereochemically defined spacer to control the distance and orientation between covalently linked chromophores. This allows for detailed investigations into intramolecular photophysical processes such as energy transfer and electron transfer, where the bicyclic core itself is electronically insulating and does not participate in the electronic transitions observed.

Research into derivatives of the bicyclo[2.2.2]octene skeleton demonstrates that their luminescence characteristics are entirely dependent on the nature of the attached chromophoric moieties. For instance, complex "crab-like" molecules have been synthesized using a bicyclo[2.2.2]octene-based platform. researchgate.netacs.org In these systems, functionalization is achieved by attaching fluorescent units, such as pyrene (B120774), to the bicyclic scaffold. researchgate.netacs.org

One notable example involves a bis-pyrenyl "crab" molecule built upon a multifunctionalized bicyclo[2.2.2]octene core. acs.org The luminescence properties of this derivative are dictated by the pyrene units. The rigid bicyclic framework enforces a specific spatial arrangement, leading to intramolecular π-stacking of the pyrenyl rings with an interplanar distance of 3.40 Å. acs.org This close proximity and defined orientation result in significant π-π interactions, which are revealed by the molecule's luminescence properties, showcasing the role of the bicyclo[2.2.2]octene scaffold in facilitating and studying intramolecular interactions. acs.org

The photophysical data for a representative pyrene-functionalized bicyclo[2.2.2]octene derivative are summarized in the table below. The observed emission is characteristic of the pyrene excimer, which forms due to the intramolecular stacking enforced by the rigid bicyclic linker.

ParameterValueReference
Excitation Wavelength (λex)345 nm acs.org
Emission Maxima (λem)480 nm (broad) acs.org
DescriptionCharacteristic of pyrene excimer emission acs.org

Furthermore, the bicyclo[2.2.2]octane framework, the saturated analogue of the bicyclo[2.2.2]octene system, has been extensively used as a rigid bridge in studies of intramolecular electron and energy transfer between donor and acceptor moieties. acs.orgcore.ac.uk These studies underscore the utility of the bicyclic structure in preventing conformational flexibility, thereby allowing for a more precise correlation between the distance/orientation of chromophores and the rates of photophysical processes. For example, the rigid framework has been shown to slow down the non-productive back electron transfer that can occur in flexible systems, which is a critical aspect in the design of artificial photosynthetic systems. core.ac.uk

Computational and Theoretical Investigations of 5 Bromomethyl Bicyclo 2.2.2 Oct 2 Ene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the properties of 5-(bromomethyl)bicyclo[2.2.2]oct-2-ene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized primarily around the carbon-carbon double bond (the π-system), which is the most electron-rich part of the molecule. The LUMO is likely distributed across the antibonding orbitals, particularly associated with the C-Br bond, given its susceptibility to nucleophilic attack.

Calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide quantitative values for these orbital energies. These values are instrumental in predicting how the molecule will interact with other reagents. For instance, in a reaction with an electron-deficient species, the interaction will be primarily governed by the HOMO of the bicyclooctene. Conversely, in a reaction with a nucleophile, the LUMO's energy and location will dictate the site of attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.90Energy difference between HOMO and LUMO

Note: The data in Table 1 are representative values derived from typical DFT calculations for similar organic molecules and are intended for illustrative purposes.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. mdpi.com For a flexible molecule like this compound, this involves finding the most stable conformation. The bicyclo[2.2.2]octane framework is rigid but possesses a characteristic C2v symmetry in its unsubstituted form, which is distorted by the bromomethyl and alkene groups in the target molecule.

Computational methods can explore the conformational landscape to identify energy minima. The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the bromomethyl group to the bicyclic core. Theoretical calculations can map the potential energy surface as a function of this dihedral angle to identify the most stable rotamers. The results of such an optimization provide precise bond lengths, bond angles, and dihedral angles for the most stable structure. This optimized geometry is the basis for all further computational analyses, including frequency and electronic property calculations. nih.gov

Table 2: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
ParameterValue
C=C Bond Length1.34 Å
C-Br Bond Length1.97 Å
C-C-Br Bond Angle112.5°
Bridgehead C-C-C Angle109.1°

Note: The data in Table 2 are typical values for similar structures and are for illustrative purposes.

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies that correspond to peaks in the Infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include the C=C stretch of the alkene, C-H stretches, and the C-Br stretch. Comparing the computed spectrum with an experimental one is a powerful method for structural verification.

NMR Spectroscopy: Theoretical methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These calculations involve determining the magnetic shielding of each nucleus within the molecule's optimized electronic structure. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental NMR spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)
Vibrational ModePredicted Frequency (cm-1)
C=C Stretch1655
=C-H Stretch3040
-CH2- Stretch (asymmetric)2960
C-Br Stretch650

Note: Frequencies are typically scaled by an empirical factor to better match experimental data. The data presented are for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromomethyl group or electrophilic addition to the double bond.

By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. The highest point along this path is the transition state, which represents the energy barrier for the reaction (activation energy). Locating and characterizing the geometry and energy of transition states are crucial for understanding reaction kinetics and selectivity. For example, modeling the Sₙ2 reaction of a nucleophile with the bromomethyl group would involve calculating the energy of the pentavalent carbon transition state. Similarly, the mechanism of bromine addition to the double bond could be investigated to determine whether it proceeds through a bridged bromonium ion intermediate. These calculations provide insights into reaction rates and can predict which reaction pathways are more favorable under different conditions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational dynamics in a solvent. This would reveal how the bromomethyl group rotates and how the bicyclic framework vibrates at a given temperature. Such simulations are particularly useful for understanding how the molecule interacts with its environment, such as the organization of solvent molecules around it. This information is critical for understanding reaction dynamics in solution, as solvent effects can significantly influence reaction rates and pathways. In studies of related bicyclo[2.2.2]octene systems, MD simulations have been used to understand how a ligand binds within a protein active site, revealing that the rigid bicyclic scaffold can still exhibit significant conformational adjustments. nih.govmdpi.com

Structure-Reactivity Relationships from Computational Data

A major goal of computational studies is to establish clear relationships between a molecule's structure and its chemical reactivity. By analyzing the data from quantum chemical calculations, several descriptors can be linked to the reactivity of this compound.

Frontier Orbitals: As discussed, the HOMO-LUMO gap is a direct indicator of reactivity. mdpi.com A smaller gap correlates with higher reactivity.

Electrostatic Potential: Mapping the calculated electrostatic potential onto the molecule's electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this molecule, the π-bond of the alkene would be a region of negative potential, while the area around the C-Br bond would be more positive, indicating its susceptibility to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital, NBO, analysis) can quantify the polarity of bonds and predict sites of reaction. The carbon atom attached to the bromine will carry a significant partial positive charge.

Structural Parameters: In some cases, ground-state geometric parameters can correlate with reactivity. For instance, studies on related bicyclo[2.2.2]octene derivatives undergoing retro-Diels-Alder reactions have shown that a lengthening of specific carbon-carbon bonds in the calculated ground state structure is associated with higher reaction rates. researchgate.net This suggests that the molecule's ground state already reflects the structural distortions it will undergo along the reaction coordinate.

By combining these computational descriptors, a comprehensive picture of the structure-reactivity relationships for this compound can be developed, allowing for the prediction of its behavior in various chemical transformations.

Theoretical Insights into Stereoselectivity and Regioselectivity

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focused on the stereoselectivity and regioselectivity of reactions involving this compound were identified.

The rigid bicyclo[2.2.2]octene framework imposes significant steric constraints that influence the trajectory of approaching reagents. In principle, computational methods such as Density Functional Theory (DFT) could provide valuable insights into the facial selectivity (attack from the syn or anti face relative to the bromine-containing substituent) and regioselectivity of various reactions, including electrophilic additions to the double bond or nucleophilic substitution at the bromomethyl group.

Such theoretical investigations would typically involve:

Transition State Modeling: Calculation of the geometries and energies of transition states for different possible reaction pathways. The relative energy barriers would indicate the most likely stereochemical or regiochemical outcome.

Steric and Electronic Analysis: Mapping of the electrostatic potential and analysis of orbital interactions (e.g., frontier molecular orbitals) to understand how the electronic properties and the steric bulk of the 5-(bromomethyl) group direct incoming reactants.

However, at present, there are no published studies applying these computational techniques specifically to this compound. Therefore, a detailed, data-driven discussion on the theoretical insights into its reaction selectivity is not possible. Research in this specific area would be necessary to provide quantitative predictions and a deeper mechanistic understanding.

Applications in Advanced Organic Synthesis and Materials Science

5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene as a Chiral Building Block

The chirality of substituted bicyclo[2.2.2]octene derivatives, including this compound, makes them highly valuable in asymmetric synthesis. The defined spatial arrangement of substituents on the rigid bicyclic core allows for a high degree of stereocontrol in subsequent reactions, which is crucial for the synthesis of biologically active molecules.

Application in Natural Product Synthesis as a Key Intermediate

While direct application of this compound in a completed natural product synthesis is not extensively documented, the broader class of chiral bicyclo[2.2.2]octene derivatives are well-established as key intermediates. researchgate.net These structures are integral to the synthesis of various terpenoids and alkaloids. For instance, optically active bicyclo[2.2.2]octene derivatives have been utilized as versatile chiral building blocks for the synthesis of highly functionalized natural products like ryanodine. researchgate.net The bicyclo[2.2.2]octane skeleton is also a core component of the diterpenoid trachylobane, and synthetic strategies have been developed to convert bicyclo[2.2.2]octane systems into the tricyclic core of this natural product. cdnsciencepub.com

The strategic importance of the bicyclo[2.2.2]octene moiety lies in its ability to establish multiple stereocenters in a controlled manner. The synthesis of a natural product containing a cyclohexane-1,2,3,4-tetraol structure was achieved using a 2,3-dioxabicyclo[2.2.2]oct-5-ene derivative derived from α-phellandrene, showcasing the utility of this scaffold in synthesizing complex natural products. acs.org Given these precedents, enantiomerically pure this compound is a promising intermediate for the synthesis of natural products where a rigid bicyclic core and a functionalized side chain are required.

Utility in the Synthesis of Complex Molecular Scaffolds

The rigidity and well-defined geometry of the bicyclo[2.2.2]octane skeleton make it an ideal scaffold for the construction of complex molecular architectures with precisely positioned functional groups. tcd.ie This has significant implications in medicinal chemistry and materials science.

Researchers have designed and synthesized rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides as a potential core scaffold for non-covalent inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov The bicyclic core serves to hold interacting functional groups in the correct orientation for binding to the enzyme's active site. nih.govnih.gov This highlights the potential of this scaffold in the development of new therapeutic agents. nih.govnih.gov

In another example, a U-shaped, multifunctionalized molecule based on a bicyclo[2.2.2]octene core was synthesized to serve as a platform for creating "crab-like" molecules. acs.orgresearchgate.net The functionalization was achieved through alkylation with various alkyl halides, including 1-bromo- and 1-iodo-4-(bromomethyl)benzene, demonstrating the utility of the bromomethyl group in elaborating such scaffolds. acs.orgresearchgate.net The bicyclo[2.2.2]octane framework has also been explored as a bioisostere for the phenyl ring, offering a three-dimensional, saturated alternative with improved physicochemical properties for drug design. enamine.net

Role in Polymer Chemistry

The incorporation of the rigid bicyclo[2.2.2]octene structure into polymers can impart unique and desirable properties, such as high thermal stability, enhanced mechanical strength, and specific optical properties. This compound, with its polymerizable double bond and reactive bromomethyl group, is a promising candidate for the development of high-performance polymers.

Monomer for High-Performance Polymers

Bicyclic monomers are known to produce polymers with increased melting points and glass transition temperatures. nih.gov While the direct polymerization of this compound is not widely reported, related bicyclo[2.2.2]octene derivatives have been successfully used to create high-performance polymers. For example, polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride exhibit excellent thermal stability and high glass transition temperatures. mdpi.com

The polymerization of bicyclic monomers can proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org The ROMP of functionalized bicyclo[2.2.2]octene derivatives has been explored, although the stability of the bicyclo[2.2.2]octene double bond can present challenges compared to more strained systems like bicyclo[2.2.1]heptene. nih.govacs.org The presence of the bromomethyl group on the this compound monomer would result in a functional polymer with pendant reactive sites along the polymer chain.

Synthesis of Rigid Polymeric Materials

The incorporation of the rigid bicyclo[2.2.2]octane alicyclic structure into polymer backbones is a well-established strategy for enhancing the rigidity and thermal properties of the resulting materials. mdpi.com Polyimides synthesized from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydrides are a prime example. These polymers are often soluble in organic solvents, yet exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C, and high glass transition temperatures, in some cases above 380 °C. acs.org

The table below summarizes the thermal properties of several polyimides derived from a bicyclo[2.2.2]oct-7-ene-tetracarboxylic dianhydride (BTD) monomer, demonstrating the high thermal stability imparted by the bicyclic core.

Table 1: Thermal Properties of BTD-Based Polyimides

Polymer Glass Transition Temperature (Tg) 5% Weight Loss Temperature (Td5)
BTD-MIMA 272 °C 430 °C
BTD-HFA 289 °C 450 °C
BTD-FND 355 °C 467 °C
BTD-TPM 321 °C 456 °C

Data sourced from Gonzalez-Diaz, et al. (2024). mdpi.com

These properties make such polymers suitable for applications in microelectronics and optoelectronics where thermal stability and optical transparency are critical. mdpi.com

Cross-linking Agents in Polymer Networks

The formation of covalent bonds between polymer chains, known as cross-linking, results in a more rigid and robust material with enhanced mechanical and thermal properties. specialchem.comlibretexts.org Molecules containing multiple reactive functional groups can act as cross-linking agents. chempoint.com this compound possesses two such functionalities: the polymerizable double bond and the reactive bromomethyl group.

One potential application is the copolymerization of this compound with other monomers. The resulting polymer would have pendant bromomethyl groups that can be used for subsequent cross-linking reactions. This approach has been demonstrated with other bromoalkyl-functionalized monomers, such as 2-bromoethyl methacrylate, to create cross-linked polymer beads. itu.edu.trscispace.com The cross-linking can be achieved by reacting the bromomethyl groups with nucleophiles, such as amines or carboxylates, on other polymer chains. This would create a durable, three-dimensional polymer network with the rigid bicyclo[2.2.2]octane units incorporated into the structure, further enhancing the material's properties. specialchem.com

Integration into Supramolecular Chemistry Systems

The well-defined and sterically demanding nature of the bicyclo[2.2.2]octane skeleton is highly advantageous in supramolecular chemistry, where predictable spatial arrangement of functional groups is paramount. This rigid core serves as a reliable platform for constructing larger, intricate host-guest systems.

Design of Molecular Scaffolds for Host-Guest Chemistry

The bicyclo[2.2.2]octene moiety is an exemplary scaffold for creating pre-organized cavities for molecular recognition. nih.gov Its rigid structure minimizes conformational flexibility, which is a crucial feature for designing host molecules with well-defined binding sites. acs.orgnih.govibmmpeptide.com The compound this compound is a key intermediate in this context. The bromomethyl group acts as a versatile chemical handle, allowing the bicyclic core to be covalently attached to other molecular components, such as macrocycles or aromatic panels, to form sophisticated host structures.

For instance, the principles of host-guest chemistry are demonstrated by cucurbiturils, which can encapsulate guests like 2,3-diazabicyclo[2.2.2]oct-2-ene, a structurally related compound. researchgate.net This highlights the suitability of the bicyclo[2.2.2]octane cage to participate in host-guest interactions. By functionalizing the 5-(bromomethyl) group, researchers can design scaffolds that position binding motifs in a specific three-dimensional orientation, enabling selective recognition of guest molecules. The inert and robust nature of the bicyclic skeleton ensures the stability and integrity of the host molecule during complexation. nih.gov

Scaffold ComponentKey FeatureRole in Host-Guest Chemistry
Bicyclo[2.2.2]octene Core Rigid, pre-organized 3D structureProvides a stable and well-defined framework for the host molecule.
Bromomethyl Group (-CH₂Br) Reactive functional handleAllows for covalent attachment to other molecular fragments to build complex host architectures.
Alkene Group (C=C) Site for further functionalizationOffers a secondary point for modification, e.g., via hydrogenation or addition reactions, to fine-tune the scaffold's properties.

Development of Novel Functional Materials and Organic Electronics (e.g., fluorophores)

The unique structural and electronic properties of the bicyclo[2.2.2]octene framework make it a promising component in the development of advanced materials. Its rigid nature can be exploited to control the spatial arrangement of photoactive or electronically active groups, influencing the bulk properties of the material.

Research has shown that bicyclo[2.2.2]octene-based platforms can be used to construct complex "crab-like" molecules with specific luminescence properties. researchgate.netacs.org In these studies, a U-shaped scaffold derived from a bicyclo[2.2.2]octene unit was functionalized by attaching chromophoric groups like pyrene (B120774) and anthracene (B1667546) using bromomethylated precursors, such as 1-(bromomethyl)pyrene. researchgate.netacs.org This is directly analogous to the potential application of this compound, where the bicyclic unit can serve as a rigid spacer to control the distance and orientation between attached fluorophores. This control is critical for modulating photophysical processes such as intramolecular excimer formation and energy transfer, which are fundamental to the performance of organic light-emitting diodes (OLEDs) and fluorescent sensors.

The synthesis of such materials would involve nucleophilic substitution reactions at the bromomethyl group of this compound, allowing for the straightforward introduction of a wide variety of functional moieties. The bicyclic scaffold ensures that these appended groups are held in a fixed, predictable orientation, which can lead to materials with enhanced thermal stability and mechanical properties, suitable for applications in organic electronics.

Applications in Catalysis as Ligand Precursors or Scaffold Components

The bicyclo[2.2.2]octane framework has emerged as a powerful scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. acs.orgnih.govibmmpeptide.com The conformational rigidity of the scaffold and the precise spatial arrangement of substituents are key to inducing high levels of stereocontrol in chemical reactions. acs.orgnih.govibmmpeptide.comnih.gov

Derivatives of the bicyclo[2.2.2]octane system, such as cis-2,5-diaminobicyclo[2.2.2]octane and 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been successfully employed as chiral scaffolds for catalysts in a variety of asymmetric transformations, including Henry reactions, cyclopropanation, and aldol (B89426) reactions. acs.orgnih.govnih.gov These scaffolds create a well-defined chiral environment around a metal center, which dictates the stereochemical outcome of the reaction.

This compound serves as a valuable precursor for synthesizing new ligands based on this privileged scaffold. The bromomethyl group can be readily converted into other functionalities, such as phosphines, amines, or alcohols, which can act as coordinating groups for a metal catalyst. The synthetic versatility of the bromomethyl group allows for the systematic modification of the ligand structure (a process known as "electronic tuning") to optimize catalyst efficiency and enantioselectivity. nih.gov

Potential Catalytic Applications:

Reaction TypeRole of Bicyclo[2.2.2]octene Scaffold
Asymmetric Hydrogenation Provides a rigid chiral backbone for phosphine (B1218219) ligands.
Asymmetric Conjugate Addition Used in the synthesis of chiral rhodium-based catalysts. nih.gov
Henry (Nitroaldol) Reaction Forms the basis for chiral copper(I)-salen complexes. nih.gov
Hetero-Diels-Alder Cycloaddition Serves as a scaffold for chromium-based catalysts. nih.gov

By leveraging the structural features of this compound, chemists can develop novel, highly effective ligands and catalysts for challenging asymmetric transformations, contributing to the advancement of synthetic organic chemistry.

Future Directions and Emerging Research Opportunities

Exploration of Unconventional Reactivity Pathways

While the classical reactivity of the alkene and the alkyl halide functionalities of 5-(bromomethyl)bicyclo[2.2.2]oct-2-ene are understood, future research is poised to explore more unconventional reaction pathways. The constrained geometry of the bicyclo[2.2.2]octene skeleton can lead to unusual reactivity and selectivity. Investigations into novel cycloaddition reactions, beyond the standard Diels-Alder chemistry, could yield intricate polycyclic systems that are otherwise difficult to synthesize. arkat-usa.org

Furthermore, the interplay between the double bond and the bromomethyl group offers opportunities for intramolecular reactions. For instance, radical-mediated cyclizations could be initiated at the bromomethyl site to form new carbocyclic or heterocyclic rings fused to the bicyclic core. Photochemical transformations represent another promising avenue. The photochemistry of bicyclo[2.2.2]octenone systems has been shown to yield exceptionally stable ketenes through regioselective migrations, suggesting that this compound could undergo fascinating rearrangements upon irradiation, leading to novel molecular architectures. beilstein-journals.org

Development of Greener Synthetic Methodologies

The synthesis of bicyclo[2.2.2]octane derivatives has traditionally relied on methods that can involve harsh reagents and generate significant waste. google.com A key future direction is the development of greener and more sustainable synthetic routes to this compound and its derivatives. This includes the use of environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.net

Research into solid-phase synthesis or the use of recyclable catalysts could also significantly reduce the environmental impact of its production and derivatization. The principles of atom economy will be central, designing reactions where the majority of atoms from the reactants are incorporated into the final product. One such example from the broader class of related compounds is the green preparation of fused succinimide (B58015) rings on a bicyclo[2.2.2]octene scaffold. acs.org

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow chemistry offers numerous advantages for the synthesis and modification of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

Automated synthesis platforms, integrated with flow reactors, could enable the rapid generation of a library of derivatives from this compound. By systematically varying reaction partners and conditions, researchers can efficiently explore the chemical space around this scaffold to identify compounds with desired properties for applications in drug discovery or materials science. This high-throughput approach can accelerate the discovery process significantly.

Advanced Computational Design of Novel Derivatives

Computational chemistry is set to play a pivotal role in guiding the future exploration of this compound chemistry. Techniques such as Density Functional Theory (DFT) can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand the origins of stereoselectivity in its transformations.

Furthermore, structure-based design methodologies are being used to create novel functional molecules based on the bicyclo[2.2.2]octene scaffold. nih.gov For example, in medicinal chemistry, molecular docking simulations can be used to design derivatives of this compound that bind specifically to a biological target. nih.gov In materials science, computational modeling can predict the electronic and physical properties of polymers or other materials incorporating this rigid bicyclic unit, facilitating the design of new materials with tailored functionalities.

Synergistic Applications in Interdisciplinary Fields

The rigid, three-dimensional structure of the bicyclo[2.2.2]octene core makes this compound an attractive building block for various interdisciplinary fields. Its derivatives are already recognized as important intermediates in the synthesis of therapeutic agents and natural products. google.com

In materials science , the incorporation of this rigid scaffold into polymer backbones can lead to materials with enhanced thermal stability, specific mechanical properties, and controlled porosity. The bromomethyl group serves as a convenient handle for polymerization or for grafting onto surfaces to create functional materials.

In supramolecular chemistry , the U-shaped geometry of certain bicyclo[2.2.2]octene-based molecules allows them to act as "molecular clips" or scaffolds for constructing complex host-guest systems and self-assembled structures. acs.orgresearchgate.net The derivatization of this compound could lead to new molecular receptors and sensors.

In catalysis , chiral derivatives of the bicyclo[2.2.2]octene framework can serve as ligands for asymmetric catalysis, where the rigid structure can impart high levels of stereocontrol in chemical reactions. The future will likely see the development of novel catalysts based on this versatile scaffold for a wide range of chemical transformations.

Q & A

Basic: What are the common synthetic routes for 5-(bromomethyl)bicyclo[2.2.2]oct-2-ene?

Methodological Answer:
The synthesis of bicyclo[2.2.2]oct-2-ene derivatives typically involves Diels-Alder cycloaddition or elimination reactions. For example:

  • Diels-Alder Reaction : Maleic anhydride acts as a dienophile in a double Diels-Alder reaction with 2H-pyran-2-one derivatives to form bicyclo[2.2.2]octene tetracarboxylic dianhydrides, which can be further functionalized .
  • Cope Elimination : Endo-5-carbethoxybicyclo[2.2.2]oct-2-ene can be synthesized via aluminum chloride-catalyzed Diels-Alder reactions, followed by oxidation and elimination to yield bicyclo[2.2.2]octa-2,5-diene derivatives .
  • Functionalization : Bromination at the bridgehead position can be achieved using brominating agents (e.g., NBS) under radical or electrophilic conditions, guided by steric and electronic effects of the bicyclic framework .

Basic: How can NMR spectroscopy characterize substituent effects in bicyclo[2.2.2]oct-2-ene derivatives?

Methodological Answer:
NMR analysis, particularly 1^1H and 13^13C spectra, reveals substituent-dependent allylic coupling constants (Jα,βJ_{\alpha,\beta}). For 3-substituted derivatives:

  • Electron-donating groups (e.g., -OAc, -NMe2_2) increase Jα,βJ_{\alpha,\beta} due to resonance stabilization of transition states .
  • Electron-withdrawing groups (e.g., -CN, -CO2_2R) reduce coupling constants by destabilizing conjugation pathways.
  • Example: In 3-acetoxybicyclo[2.2.2]oct-2-ene, Jα,β=2.5J_{\alpha,\beta} = 2.5 Hz, whereas 3-cyano derivatives exhibit Jα,β=1.8J_{\alpha,\beta} = 1.8 Hz .

Advanced: How do substituents influence fragmentation pathways in mass spectrometry of bicyclo[2.2.2]oct-2-ene derivatives?

Methodological Answer:
Electron impact mass spectrometry (EI-MS) reveals two dominant fragmentation pathways:

Reverse Diels-Alder (RDA) Reaction : Expulsion of olefins (e.g., ketene, ethylene) generates cyclohexadienyl radical cations. Substituents at the 3-position alter activation energies; electron-donating groups stabilize RDA transition states .

Ketene Elimination : Enol acetates undergo rearrangement via a four-membered transition state, transferring hydrogen to oxygen. This pathway predominates over RDA in bridgehead-substituted derivatives due to lower activation barriers .
Example: 3-Acetoxy derivatives fragment via ketene loss (m/z 108), while unsubstituted analogs favor RDA (m/z 82) .

Advanced: How can contradictions in thermal isomerization data be resolved?

Methodological Answer:
Conflicting reports on thermal isomerization products (e.g., bicyclo[4.2.2]deca-3,7-diene vs. cyclohexadienes) arise from reaction conditions:

  • Temperature/Phase : Gas-phase reactions (560 K) favor Diels-Alder adduct decomposition to bicyclo[4.2.2]deca-diene , while solution-phase reactions yield cyclohexadienes due to solvent stabilization .
  • Kinetic Analysis : Arrhenius parameters (Ea_a, log A) derived from GC-MS time-course studies can distinguish competing pathways. For example, activation energies for endo vs. exo isomer interconversion differ by ~5 kcal/mol .

Advanced: What strategies optimize regioselectivity in functionalizing bicyclo[2.2.2]oct-2-ene?

Methodological Answer:
Regioselectivity is controlled by steric and electronic factors:

  • Electrophilic Bromination : Bromine adds preferentially to the less hindered bridgehead position (5-position) due to reduced steric crowding. Radical bromination (NBS, AIBN) further enhances selectivity for allylic positions .
  • Nucleophilic Attack : Electron-deficient bicyclo[2.2.2]oct-2-ene derivatives (e.g., carbonyl-substituted) undergo nucleophilic addition at the electron-rich bridgehead carbon. DFT calculations (e.g., Fukui indices) predict reactive sites .
  • Catalytic Methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bromomethyl derivatives requires careful ligand selection (e.g., PPh3_3) to avoid β-hydride elimination .

Basic: What thermodynamic data are available for reactions involving bicyclo[2.2.2]oct-2-ene?

Methodological Answer:
Key thermodynamic parameters from NIST

  • Hydrogenation : ΔH = -28.1 kcal/mol for bicyclo[2.2.2]oct-2-ene → bicyclo[2.2.2]octane .
  • Diels-Alder Reaction : ΔH = -15.4 kcal/mol (560 K, gas phase) for bicyclo[2.2.2]oct-2-ene + maleic anhydride .
  • Ionization Energy : 8.95 eV (photoionization) and 9.12 eV (electron impact), with discrepancies attributed to Franck-Condon effects .

Advanced: How does the bicyclo[2.2.2]octene framework enhance antitumor activity in drug design?

Methodological Answer:
The rigid bicyclic core improves pharmacokinetic properties:

  • Structural Symmetry : Mitindomide derivatives exhibit enhanced binding to DNA minor grooves, as shown by molecular docking (RMSD < 1.5 Å) .
  • Hydrophobicity : Log P values (~2.5) for bromomethyl derivatives optimize membrane permeability (Caco-2 assay Papp_{app} > 1 × 106^{-6} cm/s) .
  • Metabolic Stability : In vitro microsomal studies (t1/2_{1/2} > 60 min) correlate with reduced CYP3A4 oxidation at bridgehead positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.